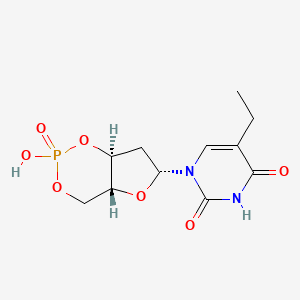
Harminic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Harminic acid is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its ability to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of harminic acid typically involves several synthetic routes. One common method is the hydrothermal carbonization method, which boasts several advantages, including relatively lower reaction temperature, shorter reaction time, higher carbonization yield, and reduced production of waste gases and liquids .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods are optimized to reduce costs and environmental impact while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Harminic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Harminic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, this compound is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of harminic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, in biological systems, this compound may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Harminic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other organic acids and their derivatives, which may share some chemical properties but differ in their specific applications and effects. For example, compounds like boronic acid derivatives and humic substances have their own unique properties and uses, making them distinct from this compound .
Properties
CAS No. |
58795-15-6 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
7-methyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-4-7-5(2-3-11-4)6(9(13)14)8(12-7)10(15)16/h2-3,12H,1H3,(H,13,14)(H,15,16) |
InChI Key |
KPYWCLUGLOZYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1NC(=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12709045.png)


